molecular formula C11H15NO2 B8361369 Methyl 2-(3-(ethylamino)phenyl)acetate

Methyl 2-(3-(ethylamino)phenyl)acetate

Cat. No.: B8361369
M. Wt: 193.24 g/mol
InChI Key: QYHPSSAIUSMMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(ethylamino)phenyl)acetate is an organic compound featuring a phenylacetate backbone substituted with an ethylamino group at the meta position of the aromatic ring. The ester group (methyl acetate) and the ethylamino substituent contribute to its unique physicochemical properties. Notably, derivatives with amino-substituted phenyl groups, such as ethyl 2-[(3-methylphenyl)amino]acetate (CAS 21911-66-0, ), demonstrate structural parallels, though bioactivity varies—e.g., some analogs lack antibacterial activity ().

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[3-(ethylamino)phenyl]acetate

InChI

InChI=1S/C11H15NO2/c1-3-12-10-6-4-5-9(7-10)8-11(13)14-2/h4-7,12H,3,8H2,1-2H3

InChI Key

QYHPSSAIUSMMOK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC(=C1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs (e.g., methyl 2-{[(3-fluorophenyl)methyl]amino}acetate) exhibit altered electronic properties due to the electronegative fluorine atom .
  • Ester Group Variations : Ethyl esters (e.g., Ethyl 2-phenylacetoacetate) generally exhibit lower volatility and higher lipophilicity than methyl esters, impacting solubility and reactivity .

Physicochemical Properties

  • Hydrogen Bonding: Compounds with amino groups (e.g., ethyl 2-[(3-methylphenyl)amino]acetate) have higher hydrogen bond donor counts (1 donor, ) compared to non-amino analogs (0 donors, ), influencing solubility in polar solvents.
  • LogP Values : Methyl 2-phenylacetoacetate (LogP ~1.5 estimated) is less lipophilic than ethyl 2-(3-(benzyloxy)phenyl)acetate (benzyloxy group increases LogP) .

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